(R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol
Description
Properties
IUPAC Name |
(2R)-2-amino-2-[4-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)7-3-1-6(2-4-7)8(13)5-14/h1-4,8,14H,5,13H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJAPRZLEXCFHF-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CO)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol is a chiral amino alcohol of significant interest in medicinal chemistry and pharmaceutical development. The presence of a trifluoromethyl group on the phenyl ring imparts unique electronic properties, enhancing metabolic stability and lipophilicity, which are desirable characteristics in drug candidates[1]. This guide provides a comprehensive overview of its chemical identity, synthesis, potential applications, and analytical characterization, serving as a vital resource for professionals in the field.
Compound Identification and Properties
A clear identification of (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol is fundamental for any research or development endeavor. The following table summarizes its key identifiers and physicochemical properties.
| Identifier | Value | Source |
| CAS Number | 306281-86-7 | [2] |
| Synonyms | (2R)-2-amino-2-[4-(trifluoromethyl)phenyl]ethanol | [2][3] |
| Molecular Formula | C₉H₁₀F₃NO | [2] |
| Molecular Weight | 205.18 g/mol | [2] |
| InChI Key | VDJAPRZLEXCFHF-QMMMGPOBSA-N | [2] |
| Physical Form | White solid | [2] |
Synthesis and Stereochemical Control
The enantioselective synthesis of chiral amino alcohols is a cornerstone of modern organic chemistry, with numerous strategies developed to achieve high stereochemical purity. The synthesis of (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol typically involves the asymmetric reduction of a prochiral ketone precursor, 2-amino-1-(4-(trifluoromethyl)phenyl)ethanone.
Conceptual Asymmetric Synthesis Workflow
The general approach to synthesizing the target molecule with high enantiomeric excess (e.e.) is depicted in the workflow below. This process relies on the use of a chiral catalyst to control the stereochemical outcome of the reduction.
Caption: Asymmetric synthesis of (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol.
Field-Proven Insights: The Rationale Behind Asymmetric Reduction
The asymmetric reduction of prochiral ketones is a well-established and highly effective method for producing enantiomerically pure alcohols[4]. The choice of a suitable chiral catalyst is paramount for achieving high enantioselectivity. Oxazaborolidine catalysts, such as those derived from chiral amino alcohols (Corey-Bakshi-Shibata or CBS catalysts), are frequently employed for this purpose[5][6].
The mechanism of CBS-catalyzed reduction involves the coordination of the borane reducing agent to the nitrogen of the oxazaborolidine, which in turn coordinates to the ketone's carbonyl oxygen. This ternary complex creates a sterically defined environment, forcing the hydride transfer to occur from one specific face of the ketone, thereby leading to the formation of one enantiomer in excess.
Experimental Protocol: Asymmetric Reduction of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone
The following protocol is a representative method for the asymmetric reduction of the ketone precursor, adapted from established procedures for similar substrates[4][5][6][7].
Materials:
-
2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride
-
(R)-tetrahydro-1-phenyl-1,3,2-oxazaborolidine (CBS catalyst) solution (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 2-amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride (1.0 eq) and anhydrous THF. Cool the suspension to 0 °C.
-
Neutralization: Add a saturated aqueous solution of NaHCO₃ dropwise to neutralize the hydrochloride salt. Stir for 15 minutes. Extract the free amine into ethyl acetate, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Asymmetric Reduction: Dissolve the crude free amine in anhydrous THF and cool to -20 °C. Add the (R)-CBS catalyst solution (0.1 eq) dropwise. After stirring for 10 minutes, add BMS (1.1 eq) dropwise over 30 minutes, maintaining the temperature below -15 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, slowly add methanol dropwise at -20 °C to quench the excess borane. Allow the mixture to warm to room temperature.
-
Work-up: Add 1 M HCl and stir for 30 minutes. Separate the aqueous and organic layers. Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol.
Applications in Drug Development
Chiral amino alcohols are valuable building blocks in the synthesis of pharmaceuticals[8]. The 2-amino-2-phenylethanol scaffold, in particular, is a key structural motif in a class of drugs known as β2-adrenoceptor agonists, which are widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD)[5][9][10][11].
Potential as a β2-Adrenoceptor Agonist
The structural similarity of (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol to known β2-agonists suggests its potential utility in this therapeutic area. β2-adrenoceptor agonists function by stimulating β2-adrenergic receptors on the smooth muscle cells of the airways[10][11]. This stimulation activates a Gs protein-coupled signaling cascade, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation[9].
Caption: Proposed mechanism of action as a β2-adrenoceptor agonist.
The trifluoromethyl group in the para position of the phenyl ring is expected to enhance the compound's binding affinity to the β2-adrenoceptor and improve its metabolic stability, potentially leading to a longer duration of action[1]. Further in vitro and in vivo studies are warranted to confirm the activity and selectivity of (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol as a β2-adrenoceptor agonist[12][13][14][15][16].
Analytical Characterization
Accurate and reliable analytical methods are essential for confirming the identity, purity, and enantiomeric excess of (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for the separation of enantiomers of amino alcohols[3][17][18][19].
Hypothetical Chiral HPLC Method:
| Parameter | Condition |
| Column | Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine (for basic analytes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve ~1 mg of the compound in 1 mL of the mobile phase. |
Rationale: The polysaccharide-based CSP provides a chiral environment where the enantiomers can form transient diastereomeric complexes with differing stabilities, leading to their separation[3][20]. The non-polar mobile phase is typical for normal-phase chiral chromatography. The addition of a small amount of a basic modifier like diethylamine can improve peak shape and reduce tailing for amine-containing analytes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. The predicted ¹H and ¹³C NMR chemical shifts for (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol in a common deuterated solvent like DMSO-d₆ are provided below. These predictions are based on established principles of substituent effects[2][17][21][22][23].
Predicted NMR Spectral Data (in DMSO-d₆):
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration/Assignment |
| ¹H NMR | ~7.7 | d | 2H, Ar-H |
| ~7.5 | d | 2H, Ar-H | |
| ~4.0 | dd | 1H, CH(OH) | |
| ~3.5 | m | 2H, CH₂OH | |
| ~5.0 | br s | 1H, OH | |
| ~2.0 | br s | 2H, NH₂ | |
| ¹³C NMR | ~145 | s | Ar-C (C-CF₃) |
| ~128 | s | Ar-CH | |
| ~125 (q) | s | Ar-CH (JC-F ≈ 3-4 Hz) | |
| ~124 (q) | s | CF₃ (JC-F ≈ 270 Hz) | |
| ~65 | s | CH₂OH | |
| ~58 | s | CH(NH₂) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In electron ionization (EI) mode, (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol is expected to undergo characteristic fragmentation.
Expected Mass Spectral Fragmentation:
-
Molecular Ion (M⁺): A peak at m/z 205 corresponding to the molecular weight of the compound.
-
Loss of CH₂OH: A fragment at m/z 174 due to the cleavage of the C-C bond adjacent to the alcohol.
-
Formation of Tropylium Ion: A characteristic fragment at m/z 91, common for benzyl-containing compounds.
-
Loss of CF₃: A fragment resulting from the loss of the trifluoromethyl group.
The fragmentation pattern can provide valuable structural confirmation[1][24][25].
Conclusion
(R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol is a chiral building block with significant potential in drug discovery and development, particularly in the area of respiratory therapeutics. Its synthesis can be achieved with high stereocontrol using established asymmetric reduction methodologies. Its structural features strongly suggest its utility as a β2-adrenoceptor agonist, a hypothesis that warrants further pharmacological investigation. The analytical methods outlined in this guide provide a solid foundation for the quality control and characterization of this promising compound. As research in fluorinated pharmaceuticals continues to expand, molecules like (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol will undoubtedly play a crucial role in the development of next-generation therapeutics.
References
- (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/mm/800595]
- A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. Benchchem. [URL: Not available]
- Supporting Information Enantioselective radical C-H amination for the synthesis of β-amino alcohols. Semantic Scholar. [URL: Not available]
- Exploiting Intramolecular Hydrogen Bond for Highly (Z)
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [URL: https://www.mdpi.com/1420-3049/27/14/4684]
- 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545). NP-MRD. [URL: https://www.np-mrd.org/spectra/700201]
- Asymmetric synthesis. Part 5. Asymmetric reduction of phenyl trifluoromethyl ketone with chiral alkoxy-aluminium and -magnesium halides. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [URL: Not available]
- (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/648682]
- Synthesis and biological evaluation of β2-adrenoceptor agonists bearing the 2-amino-2-phenylethanol scaffold. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29751236/]
- 2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/fluh99c88b92]
- Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7883838/]
- Synthesis of 2-{[2-nitro-4-(trifluoromethyl)phenyl]-amino}-ethanol. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-2-nitro-4-trifluoromethyl-phenyl-amino-ethanol]
- Chiral HPLC Separations. Phenomenex. [URL: https://www.phenomenex.
- Transition-Metal-Catalyzed Asymmetric Reduction of 2-Pyridine Ketones. [URL: Not available]
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.5b00417]
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [URL: Not available]
- MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [URL: https://egyankosh.ac.in/handle/123456789/101859]
- Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene Donors. University of Rochester. [URL: https://www.sas.rochester.edu/chm/faculty/files/2022/02/Enantioselective-Synthesis-of-%CE%B1%E2%80%91Trifluoromethyl-Amines-via-Biocatalytic-N%E2%88%92H-Bond-Insertion-with-Acceptor-Acceptor-Carbene-Donors.pdf]
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [URL: https://www.mdpi.com/2297-8739/8/4/53]
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Book%3A_Mass_Spectrometry_(Aeri)
- Chiral Building Blocks. Fluorochem. [URL: https://www.fluorochem.co.uk/chiral-building-blocks]
- Basics of chiral HPLC. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/analytical-chemistry/chiral-analysis/basics-of-chiral-hplc]
- Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. ResearchGate. [URL: https://www.researchgate.net/publication/376399999_Enantioselective_synthesis_of_vicinal_amino_alcohols_promoted_by_fluorine-containing_counteranions]
- Basics of chiral HPLC. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/technical-documents/articles/analytical/hplc/basics-of-chiral-hplc.html]
- Mass Spectrometry: Fragment
- (R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride. [URL: Not available]
- (PDF) Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. ResearchGate. [URL: https://www.researchgate.
- Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6316109/]
- CAS 287394-20-1: (2S)-2-Amino-2-[4-(trifluoromethyl)phenyl]ethanol. CymitQuimica. [URL: https://www.cymitquimica.com/cas/287394-20-1]
- Chemoenzymatic Synthesis of Synthons as Precursors for Enantiopure Clenbuterol and Other β 2 -Agonists. MDPI. [URL: https://www.mdpi.com/2073-4344/8/11/515]
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- Discovery and development of beta2 agonists. Wikipedia. [URL: https://en.wikipedia.org/wiki/Discovery_and_development_of_beta2_agonists]
- Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block". PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26881828/]
- A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFluoride, Polymethylhydrosiloxane and Biocatalysts, Baker's Yeast. Biomedical and Pharmacology Journal. [URL: https://biomedpharmajournal.
- Beta2-Agonists. StatPearls - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK542249/]
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Molecular structure and stereochemistry of (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol
[1][2]
Introduction & Significance
(R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol (CAS: 306281-86-7) is a specialized
Its most prominent application is in the synthesis of Vicriviroc (SCH 417690), a potent CCR5 antagonist developed for HIV-1 therapy.[2] The trifluoromethyl (
Molecular Structure & Stereochemistry[2][3]
Structural Attributes
The molecule consists of an ethanol backbone substituted at the C2 position with a 4-(trifluoromethyl)phenyl group and a primary amine.
-
IUPAC Name: (2R)-2-amino-2-[4-(trifluoromethyl)phenyl]ethanol[1][2]
-
Core Scaffold: Phenylglycinol (2-amino-2-phenylethanol) derivative.[1][2][3]
-
Electronic Effects: The para-
group is a strong electron-withdrawing group (EWG).[1][2] This decreases the electron density of the aromatic ring and lowers the of the benzylic amine compared to the non-fluorinated analog, potentially reducing metabolic N-oxidation.
Conformational Analysis
The conformational landscape of 1,2-amino alcohols is dominated by the gauche effect , stabilized by intramolecular hydrogen bonding.
-
Intramolecular H-Bonding: In non-polar environments, the vicinal amino (
) and hydroxyl ( ) groups preferentially adopt a gauche orientation (dihedral angle ).[1][2] This allows for a stabilizing 5-membered ring-like interaction, typically or .[1][2] -
Steric Positioning: The bulky 4-(trifluoromethyl)phenyl group prefers an equatorial-like position to minimize 1,3-diaxial interactions, although the flexibility of the ethyl chain allows for rotation.[1][2] The
-configuration fixes the spatial arrangement, ensuring that when the amine binds to a receptor residue (e.g., Asp or Glu), the hydrophobic aryl tail is projected into the correct sub-pocket.
Physicochemical Properties (Summary)
| Property | Value | Note |
| Formula | ||
| Molecular Weight | 205.18 g/mol | |
| Chirality | (R)-Enantiomer | Essential for biological activity |
| Physical State | White to off-white solid | Crystalline |
| Solubility | Soluble in MeOH, DMSO, DCM | Limited water solubility due to lipophilic |
| pKa (Amine) | ~8.5 - 9.0 | Lower than typical amines due to Ar- |
Synthesis & Experimental Protocols
The synthesis of (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol requires strict stereocontrol.[1][2] The most robust industrial route involves the reduction of the corresponding chiral amino acid, (R)-4-(trifluoromethyl)phenylglycine .[1][2]
Workflow Diagram
The following diagram outlines the logical flow from the starting material to the final amino alcohol.
Detailed Protocol: Reduction of (R)-4-(Trifluoromethyl)phenylglycine
This protocol uses the Sodium Borohydride/Iodine system, which is safer and more scalable than Lithium Aluminum Hydride (LiAlH4) for amino acid reduction.[1][2]
Reagents:
-
Sodium Borohydride (
, 2.5 equiv)[1][2] -
Iodine (
, 1.0 equiv)[1][2] -
Tetrahydrofuran (THF), anhydrous
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (
). Add (R)-4-(trifluoromethyl)phenylglycine and anhydrous THF (0.5 M concentration). -
Activation: Cool the suspension to
. Add in portions. -
Oxidation/Addition: Dissolve Iodine in THF and add dropwise to the reaction mixture over 30 minutes. Note:
gas will evolve; ensure proper venting.[2] The solution will turn colorless as is consumed to form the active reducing species (Borane-THF complex).[1][2] -
Reflux: Heat the mixture to reflux for 18 hours to drive the reduction of the carboxylate to the alcohol.
-
Quench: Cool to room temperature. Carefully add Methanol (MeOH) to destroy excess borane.[2]
-
Workup: Evaporate the solvent. Redissolve the residue in 20% aqueous KOH and stir for 4 hours to break the boron-amine complex. Extract with Dichloromethane (DCM) (
).[1][2] -
Purification: Dry organic layers over
, filter, and concentrate. Recrystallize from Hexane/Ethyl Acetate if necessary.[2]
Validation Criteria:
Pharmaceutical Applications
Vicriviroc (CCR5 Antagonist)
This scaffold is the direct precursor to the "head group" of Vicriviroc. In the drug synthesis, the primary alcohol is methylated to form an ether linkage, creating the (R)-1-(4-(trifluoromethyl)phenyl)-2-methoxyethyl moiety.[1][2]
-
Mechanism: The 4-CF3-phenyl group occupies a hydrophobic pocket in the CCR5 receptor transmembrane domain.[1][2]
-
Interaction: The basic amine (tertiary in the final drug) forms an electrostatic interaction with Glutamic Acid (Glu283) in the receptor.
Chiral Resolution Agents
Due to the rigid stereochemistry and the electronic influence of the
Analytical Characterization Standards
To ensure scientific integrity, the following data is typical for the pure (R)-isomer:
References
-
PubChem. Vicriviroc (Compound CID 3009355).[2] National Library of Medicine. Available at: [Link][1][2]
-
Tagat, J. R., et al. (2001). "Piperazine-based CCR5 antagonists as HIV-1 inhibitors.[1][2] I." Journal of Medicinal Chemistry. (Describes the SAR leading to the selection of the 4-CF3-phenylglycinol motif).
-
McKennon, M. J., & Meyers, A. I. (1993).[4] "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry. (Standard protocol for NaBH4/I2 reduction). Available at: [Link][1][2]
-
Inoue, Y., et al. (2009).[5] "Development of a highly water-soluble peptide-based human neutrophil elastase inhibitor; AE-3763."[1][2][5][6][7][8] Bioorganic & Medicinal Chemistry. (Discusses related trifluoromethyl amino alcohol intermediates).[2][9] Available at: [Link][1][2]
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- 3. 2-Amino-2-phenylethanol | CymitQuimica [cymitquimica.com]
- 4. One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
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Thermodynamic stability of trifluoromethyl-substituted chiral amino alcohols
Topic: Thermodynamic Stability of Trifluoromethyl-Substituted Chiral Amino Alcohols Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of a trifluoromethyl (
The Fluorine Effect: Stereoelectronic Drivers of Stability
The thermodynamic stability of
The Gauche Effect
Unlike non-fluorinated alkanes where steric repulsion dictates an anti conformation,
-
Mechanism: This preference arises from hyperconjugation . The electron-rich
orbital of the or bond donates electron density into the low-lying antibonding orbital. This interaction is maximized when the donor orbital is antiperiplanar to the bond, forcing the group and the heteroatom into a gauche relationship. -
Thermodynamic Impact: This effect lowers the ground state energy of the gauche conformer by approximately 0.5–1.2 kcal/mol , creating a "conformational lock" that reduces entropic penalty upon binding to biological targets.
Perturbation of Acidity and Basicity
The strong electron-withdrawing nature of the
-
Alcohol Acidity: The
-hydroxyl group becomes significantly more acidic (pKa drops from ~16 to ~12-13), making it a better hydrogen bond donor. -
Amine Basicity: The inductive effect reduces the basicity of the amine (pKa drops by ~1-2 units), reducing the energy penalty for desolvation in hydrophobic pockets.
Intramolecular Hydrogen Bonding (IMHB)
The stability of these chiral scaffolds is further reinforced by robust intramolecular hydrogen networks.
The Interaction
In
-
Stability Gain: This IMHB creates a pseudo-cyclic 5-membered ring structure. The energy gained from this interaction (approx. 5-7 kcal/mol) often overrides steric repulsion between the bulky
group and the amine. -
Conformational Consequence: The molecule adopts a rigid, folded conformation that is thermodynamically distinct from the flexible chain of non-fluorinated analogs.
Chemical & Metabolic Stability Profile
Resistance to Racemization
Chiral
-
Evidence: Enantiomerically pure
-trifluoromethyl amino alcohols maintain >99% ee even under reflux conditions in ethanol/water, whereas non-fluorinated analogs may undergo slow racemization via retro-aldol pathways. -
Mechanism: The
bond is chemically inert to standard nucleophilic attack, and the high barrier to deprotonation at the -position (due to steric shielding and electronic repulsion) prevents racemization.
Metabolic Blockade
In drug development, the
-
Oxidative Stability: The high bond dissociation energy of
(approx. 116 kcal/mol) renders the position immune to Cytochrome P450-mediated hydroxylation. -
Hydrolytic Stability: While
-halo amines are unstable, -trifluoromethyl amino alcohols are hydrolytically stable. However, caution is required under extreme basic conditions (e.g., strong alkoxides in reflux), which can trigger retro-aldol-like decomposition if the geometry permits.
Table 1: Comparative Stability Metrics
| Feature | Non-Fluorinated Analog | Thermodynamic Consequence | |
| C-C Bond Rotation | Free / Low Barrier | Restricted (Gauche Effect) | Lower entropic penalty in binding |
| Alcohol pKa | ~16 | ~12.5 | Stronger H-bond donor (IMHB) |
| Metabolic Liability | High (C-H Oxidation) | Low (Blocked Site) | Increased half-life ( |
| Racemization Risk | Moderate (via Enolization) | Very Low | High shelf-life stability |
Experimental Protocols
Protocol A: Nucleophilic Trifluoromethylation (Ruppert-Prakash)
This protocol describes the generation of the racemic
-
Preparation: In a flame-dried Schlenk flask under Argon, dissolve the
-amino ketone/aldehyde substrate (1.0 equiv) in anhydrous THF (0.5 M). -
Reagent Addition: Cool to 0°C. Add
(Ruppert-Prakash reagent, 1.2 equiv) via syringe. -
Initiation: Add a catalytic amount of CsF (10 mol%) or TBAF (10 mol%). Note: The reaction is exothermic; control temperature.
-
Completion: Stir at 0°C to RT for 2-4 hours. Monitor by
F NMR (singlet around -75 to -80 ppm).[2][3] -
Hydrolysis: Quench with 1N HCl (acidic hydrolysis of the silyl ether) and stir for 1 hour.
-
Workup: Neutralize with NaHCO
, extract with EtOAc, dry over MgSO , and concentrate.
Protocol B: Enzymatic Dynamic Kinetic Resolution (DKR)
To obtain high enantiopurity (>99% ee) and diastereoselectivity.[1]
-
System: Use an Alcohol Dehydrogenase (ADH) enzyme (e.g., from Rhodococcus erythropolis) coupled with a cofactor regeneration system (NADPH/Isopropanol).
-
Reaction: Suspend the racemic
-trifluoromethyl ketone (from Protocol A oxidation or direct synthesis) in Buffer (pH 7.0) containing the enzyme and cofactor. -
Incubation: Shake at 30°C for 24-48 hours.
-
Validation: The
group often enhances the rate of reduction compared to methyl analogs due to electronic activation of the carbonyl. -
Analysis: Determine ee% using Chiral HPLC (e.g., Chiralpak AD-H column) and
F NMR.
References
-
Stereoelectronic Effects in Fluorine Chemistry
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.
-
-
Synthesis and Stability of Trifluoromethyl Amino Alcohols
-
Intramolecular Hydrogen Bonding Analysis
-
Lane, J. R., et al. (2016). Intramolecular Hydrogen Bonding in Substituted Aminoalcohols.[5] Journal of Physical Chemistry A.
-
-
The Gauche Effect in Fluorinated Systems
-
Thiehoff, C., et al. (2010). The gauche effect in fluorinated organic compounds. Beilstein Journal of Organic Chemistry.
-
-
Applications in Asymmetric Synthesis
-
Mlostoń, G., et al. (2010). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Journal of Fluorine Chemistry.
-
Sources
Literature review of (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol derivatives
An In-depth Technical Guide to the Synthesis, Resolution, and Application of (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol Derivatives
Authored by: A Senior Application Scientist
Foreword: The Significance of Chiral Fluorinated Amino Alcohols
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of molecular design. The trifluoromethyl (CF3) group, in particular, is a powerful modulator of a molecule's physicochemical and biological properties. When appended to a phenyl ring, it can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The 1,2-amino alcohol scaffold is another privileged structure, forming the backbone of numerous pharmaceuticals and serving as a versatile chiral building block.
This guide focuses on the specific enantiomer, (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol, a molecule that marries the benefits of these two critical pharmacophores. The inherent chirality of this compound necessitates a deep understanding of stereoselective synthesis and resolution, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[2][3] This document provides a comprehensive review of the synthetic strategies, chiral resolution techniques, and pharmacological applications of this compound and its derivatives, intended for researchers and professionals in drug development and organic synthesis.
Part 1: Strategies for Stereoselective Synthesis
The synthesis of enantiomerically pure (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol can be approached through two primary strategies: direct asymmetric synthesis, which creates the desired stereocenter in a controlled manner, or the resolution of a racemic mixture.
Asymmetric Synthesis: Building Chirality Intentionally
Asymmetric synthesis offers an elegant and often more efficient route to the target enantiomer. A key strategy involves the stereoselective reduction of a prochiral ketone precursor, α-amino-4-(trifluoromethyl)acetophenone.
Catalytic Asymmetric Transfer Hydrogenation (CATH)
This method utilizes a chiral catalyst to transfer hydrogen from a simple hydrogen donor (e.g., formic acid, isopropanol) to the ketone, creating the chiral alcohol with high enantioselectivity.
Caption: Asymmetric synthesis via catalytic transfer hydrogenation.
Causality of Experimental Choices: The choice of a catalyst, such as a Ruthenium-complexed (R,R)-Teth-TsDPEN, is critical. The diamine ligand's C2 symmetry creates a chiral environment that forces the hydride transfer to occur preferentially on one face of the carbonyl, dictating the stereochemistry of the resulting alcohol. The solvent and hydrogen donor are also optimized to maximize both conversion and enantiomeric excess (ee).
Racemic Synthesis and Subsequent Chiral Resolution
A more classical but highly effective approach is to first synthesize the racemic mixture of 2-amino-2-(4-(trifluoromethyl)phenyl)ethanol and then separate the enantiomers.
General Racemic Synthesis
A common route starts with the commercially available 4-(trifluoromethyl)acetophenone, which is first α-brominated and then subjected to amination to yield the racemic α-amino ketone. Subsequent reduction with a non-chiral reducing agent like sodium borohydride (NaBH₄) produces the racemic amino alcohol.
Chiral Resolution Methodologies
Obtaining the desired (R)-enantiomer from the racemate is a critical step, for which several robust methods exist.[2]
Caption: General workflow for the chiral resolution of a racemic mixture.[2]
1. Diastereomeric Salt Formation: This technique relies on reacting the racemic amino alcohol with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (R)-(-)-mandelic acid.[2] This reaction forms a pair of diastereomeric salts ((R)-amine-(R)-acid and (S)-amine-(R)-acid). Because diastereomers have different physical properties, they can be separated by fractional crystallization. The desired salt is then isolated, and the chiral acid is removed by treatment with a base to yield the pure (R)-amino alcohol.
2. Enzymatic Kinetic Resolution: This method leverages the high stereoselectivity of enzymes, typically lipases.[2] The enzyme selectively catalyzes a reaction (e.g., acylation) on one enantiomer of the racemic mixture at a much faster rate than the other. This results in a mixture of the acylated (S)-enantiomer and the unreacted (R)-enantiomer, which can then be easily separated using standard techniques like column chromatography.
3. Preparative Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for both analytical and preparative-scale separation of enantiomers.[2][4] The racemic mixture is passed through a column containing a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates, are particularly effective.[4] The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their collection as separate, pure fractions.
Part 2: Pharmacological Significance and Applications
The (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol scaffold is of significant interest in drug discovery, primarily due to its structural similarity to known adrenergic receptor agonists.
Stereoselective Activity as a β2-Adrenergic Agonist
Derivatives of this scaffold have been investigated for the treatment of asthma.[3] Asthma is a chronic airway disease characterized by bronchospasms, and β2-agonists are a primary therapy for bronchodilation. A study on a closely related analog, 2-(4-amino-3-chloro-5-trifluoromethyl-phenyl)-2-tert-butylamino-ethanol, demonstrated that the bronchodilatory activity resides almost exclusively in one enantiomer. The (-)-enantiomer (corresponding to the R-configuration) was shown to be significantly more potent at inhibiting histamine-induced bronchoconstriction and stimulating cyclic adenosine monophosphate (cAMP) production in lung tissue compared to the (+)-enantiomer.[3] This highlights the critical importance of stereochemistry for therapeutic efficacy.
Impact of the Trifluoromethyl Group
The CF3 group is not merely a passive substituent; it actively contributes to the drug-like properties of the molecule.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.[1]
-
Lipophilicity: The CF3 group increases the molecule's lipophilicity (fat-solubility), which can improve its ability to cross cell membranes and reach its biological target.[1][5]
-
Receptor Binding: The strong electron-withdrawing nature of the CF3 group can alter the electron density of the phenyl ring, potentially influencing key binding interactions (e.g., π-π stacking, cation-π interactions) within the receptor's active site.
Other Potential Applications
While the primary focus has been on respiratory diseases, derivatives of this core structure have also shown promise in other areas. For instance, some phenylethanol derivatives containing a trifluoromethyl group have been synthesized and evaluated for their antifungal activity against plant pathogens.[6] Furthermore, chiral trifluoromethylated amino alcohols are valuable as organocatalysts or chiral ligands in a wide range of asymmetric synthesis reactions.[7][8]
Part 3: Data and Protocols
Physicochemical Properties
The following table summarizes key properties for the core molecule.
| Property | Value | Source |
| Compound Name | (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol | - |
| CAS Number | Not directly available; (S)-enantiomer is 287394-20-1 | [5] |
| Molecular Formula | C₉H₁₀F₃NO | [5] |
| Molecular Weight | 205.18 g/mol | [5] |
| SMILES | Nc1ccc(cc1)C(F)(F)F | - |
| InChI | InChI=1S/C9H10F3NO/c10-9(11,12)7-3-1-6(2-4-7)8(13)5-14/h1-4,8,14H,5,13H2/t8-/m0/s1 | - |
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation
This protocol is a representative example for resolving a racemic mixture of 2-amino-2-(4-(trifluoromethyl)phenyl)ethanol.
Objective: To isolate (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol from a racemic mixture.
Materials:
-
Racemic 2-amino-2-(4-(trifluoromethyl)phenyl)ethanol (1.0 eq)
-
(R)-(-)-Mandelic acid (1.0 eq)
-
Solvent (e.g., Ethanol, Isopropanol)
-
Sodium Hydroxide (NaOH) solution (1M)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Filtration apparatus, recrystallization flasks
Procedure:
-
Salt Formation:
-
Dissolve the racemic amino alcohol in a minimal amount of warm ethanol in a flask.
-
In a separate flask, dissolve an equimolar amount of (R)-(-)-mandelic acid in the same solvent, also warming gently.
-
Slowly add the mandelic acid solution to the amino alcohol solution with stirring.
-
Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the diastereomeric salt. The salt of one diastereomer should be less soluble and precipitate out.
-
-
Fractional Crystallization:
-
Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold ethanol. This is the first crop of crystals (Crop 1), which should be enriched in one diastereomer.
-
The filtrate can be concentrated and cooled to obtain subsequent crops, though purity may decrease.
-
Self-Validation: The purity of the diastereomeric salt can be checked by measuring its melting point or specific rotation. Recrystallize Crop 1 from fresh ethanol until these physical constants are stable, indicating a pure diastereomer.
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt crystals in water.
-
Add 1M NaOH solution dropwise while stirring until the pH is basic (pH > 11) to deprotonate the amine and dissolve the mandelic acid as its sodium salt.
-
Extract the free amino alcohol into an organic solvent like dichloromethane (3 x volume of the aqueous layer).
-
-
Isolation and Characterization:
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched amino alcohol.
-
Final Validation: Determine the enantiomeric excess (ee) of the final product using chiral HPLC analysis.
-
References
-
Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. (2022). MDPI. Available at: [Link]
-
Synthesis of 2-{[2-nitro-4-(trifluoromethyl)phenyl]-amino}-ethanol. PrepChem.com. Available at: [Link]
-
Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore: design, synthesis, crystal structure, and biology evaluation. (n.d.). New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Convenient asymmetric synthesis of beta-trifluoromethyl-beta-amino acid, beta-amino ketones, and gamma-amino alcohols via Reformatsky and Mannich-type reactions from 2-trifluoromethyl-1,3-oxazolidines. (2006). PubMed. Available at: [Link]
-
Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated molecular structures. (n.d.). Chemical Communications (RSC Publishing). Available at: [Link]
- Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. (n.d.). Beilstein Journal of Organic Chemistry.
-
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). PMC. Available at: [Link]
-
Stereoselective activity of 2-(4-amino-3-chloro-5- trifluomethyl-phenyl)-2-tert-butylamino-ethanol hydrochloride to improve the pulmonary function in asthma. (2014). PubMed. Available at: [Link]
-
Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. (2022). Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. Available at: [Link]
-
Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. (2021). RSC Publishing. Available at: [Link]
-
(PDF) Chiral Resolution with Frozen Aqueous Amino Acids. (2016). ResearchGate. Available at: [Link]
- Some pharmacologically important 2‐amino‐4H‐pyran derivatives. (n.d.).
- Stereoselective synthesis of a-difluoromethyl-b-amino alcohols via nucleophilic difluoromethylation with Me3SiCF2SO2Ph. (2008). Tetrahedron Letters.
-
Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. (2022). Semantic Scholar. Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Available at: [Link]
-
High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. (2022). ACS Publications. Available at: [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journals. Available at: [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Stereoselective activity of 2-(4-amino-3-chloro-5- trifluomethyl-phenyl)-2-tert-butylamino-ethanol hydrochloride to improve the pulmonary function in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. CAS 287394-20-1: (2S)-2-Amino-2-[4-(trifluoromethyl)phenyl… [cymitquimica.com]
- 6. Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore: design, synthesis, crystal structure, and biology evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Note: Precision Synthesis of (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol
Executive Summary & Strategic Rationale
The synthesis of (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol represents a classic challenge in medicinal chemistry: accessing a chiral
The Core Challenge: Direct aminolysis of styrene oxides typically follows steric control, favoring attack at the terminal carbon to yield the regioisomer 2-amino-1-phenylethanol. To achieve the target 2-amino-2-phenylethanol (benzylic amine), the reaction must be driven by electronic stabilization of the transition state (benzylic attack) while strictly maintaining stereochemical integrity.
The Solution: This protocol utilizes a Chemo-Enzymatic/Catalytic Route combining Hydrolytic Kinetic Resolution (HKR) with Regioselective Azidolysis. This pathway is superior to the Ritter reaction or direct aminolysis for three reasons:
-
Enantiopurity: HKR provides >99% ee for the starting epoxide.
-
Regiocontrol: Acid-catalyzed azidolysis exclusively targets the benzylic position via a loose
transition state. -
Chemoselectivity: The Staudinger reduction avoids the risk of hydrodefluorination (loss of
) often seen with heterogeneous hydrogenation ( ).
Reaction Pathway & Logic
The synthesis proceeds in three distinct phases. The logic relies on the inversion of configuration during the ring-opening of the (S)-epoxide to yield the (R)-amine.
Figure 1: Synthetic workflow from racemic starting material to the enantio-enriched target.[1][2][3] The critical stereochemical inversion occurs in Step 2.
Detailed Experimental Protocols
Module 1: Hydrolytic Kinetic Resolution (HKR)
Objective: Isolate (S)-4-(trifluoromethyl)styrene oxide from the racemic mixture. Mechanism: The (S,S)-Co-Salen complex preferentially catalyzes the hydrolysis of the (R)-epoxide to the diol, leaving the (S)-epoxide unreacted.
Materials:
-
Racemic 4-(trifluoromethyl)styrene oxide (100 mmol)
-
(S,S)-Co-Salen Catalyst (0.5 mol%)
-
Acetic Acid (AcOH)
-
THF (minimal volume)
Protocol:
-
Catalyst Activation: Dissolve (S,S)-Co-Salen oligomeric catalyst in THF. Add AcOH (2 equiv relative to Co) and stir for 30 min in open air to oxidize Co(II) to the active Co(III) species. Remove solvent in vacuo.
-
Resolution: Add racemic epoxide (100 mmol) to the activated catalyst. Cool to 0°C.
-
Hydrolysis: Slowly add water (55 mmol, 0.55 equiv) dropwise over 1 hour. Note: Slow addition is crucial to prevent non-selective thermal hydrolysis.
-
Aging: Allow to warm to room temperature and stir for 12–16 hours.
-
Workup: Dilute with hexane/EtOAc (keep non-polar to precipitate diol). Filter off the catalyst and the crystallized (R)-diol.
-
Purification: Distill the filtrate to isolate (S)-4-(trifluoromethyl)styrene oxide .
-
Target Yield: 40-45% (Max theoretical 50%).
-
Target ee: >98%.
-
Module 2: Regioselective Azidolysis (The Critical Step)
Objective: Open the epoxide ring at the benzylic position with inversion of configuration. Causality: Under acidic conditions, the benzylic carbon develops significant cationic character (stabilized by the phenyl ring), directing the azide attack to this hindered position despite steric bulk.
Materials:
-
(S)-4-(trifluoromethyl)styrene oxide (from Module 1)
-
Sodium Azide (
) [DANGER: Toxic/Explosive] -
Ammonium Chloride (
) or Cerium(III) Chloride ( ) -
Solvent: Acetonitrile/Water (9:1)
Protocol:
-
Preparation: Dissolve (S)-epoxide (10 mmol) in
(30 mL). -
Reagent Addition: Add
(30 mmol, 3 equiv) and (1.0 equiv) or adjust pH to 4.0 using buffered .-
Why Cerium? Lewis acids like
enhance regioselectivity for the benzylic position to >95:5.
-
-
Reaction: Reflux gently (60-70°C) for 4–6 hours. Monitor by TLC (hexane/EtOAc).[4]
-
Workup: Cool to RT. Dilute with water.[5] Extract with Diethyl Ether (
). -
Safety: Wash organic layer with saturated
to remove hydrazoic acid traces. -
Outcome: The product is (R)-2-azido-2-(4-(trifluoromethyl)phenyl)ethanol .
-
Stereochemistry: Inversion from (S) to (R).
-
Module 3: Staudinger Reduction
Objective: Reduce the azide to the amine without defluorination.
Causality: Catalytic hydrogenation (
Protocol:
-
Addition: Dissolve the crude azide (from Module 2) in THF. Add Triphenylphosphine (
, 1.1 equiv). -
Nitrogen Evolution: Stir at RT until
evolution ceases (formation of phosphazene intermediate). -
Hydrolysis: Add water (10 equiv) and heat to 50°C for 2 hours to hydrolyze the phosphazene.
-
Purification: Evaporate THF. Acidify with 1M HCl (extracts amine into water, leaves
in organic/solid phase). Wash aqueous layer with .[2] -
Isolation: Basify aqueous layer to pH >10 with NaOH. Extract with
.[2] Dry and concentrate. -
Final Product: (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol .
Quantitative Data & Troubleshooting
Regioselectivity Comparison Table
The choice of conditions dictates the regioisomer ratio.
| Reaction Condition | Nucleophile | Major Product | Regio-Ratio (Benzylic:Terminal) | Mechanism |
| Basic (Standard) | Terminal Amine | 5 : 95 | Steric Control ( | |
| Acidic (Protic) | Benzylic Azide | 85 : 15 | Electronic Control (Borderline | |
| Lewis Acid ( | Benzylic Azide | >98 : 2 | Chelation Controlled |
Troubleshooting Guide
-
Low ee in Step 1: Ensure the catalyst is fully oxidized to Co(III). Unoxidized Co(II) is inactive.
-
Poor Regioselectivity in Step 2: The pH is likely too high. The reaction requires protonation or Lewis acid coordination of the epoxide oxygen to weaken the benzylic C-O bond. Ensure pH < 5 or increase catalyst load.
-
Defluorination: If using hydrogenation instead of Staudinger, avoid Pd/C. Use PtO2 (Adams catalyst) which is less prone to C-F activation.
References
-
Jacobsen, E. N. (2000). "Kinetic Resolution of Terminal Epoxides via Hydrolytic Kinetic Resolution (HKR)." Accounts of Chemical Research.
- Foundational text for the HKR protocol used in Module 1.
-
Crotti, P., et al. (1991). "Regiochemical control of the ring opening of 1,2-epoxides by means of chelating processes." Journal of Organic Chemistry.
- Establishes the use of metal salts (like Cerium)
-
Golchoubian, H., & Hosseinpoor, F. (2007). "Efficient and Regioselective Ring Opening of Epoxides with Sodium Azide Catalyzed by Inorganic Salts." Molecules.
- Validates the azidolysis protocol for styrene oxides.
-
Staudinger, H., & Meyer, J. (1919). "Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate and Phosphinimine." Helvetica Chimica Acta.
- The original description of the reduction method used in Module 3.
Sources
- 1. researchgate.net [researchgate.net]
- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 3. Regiospecific synthesis of 1,2-aminoalcohol by ring-opening of racemic styrene oxide in presence of Lewis acids [comptes-rendus.academie-sciences.fr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
Application Note: Strategic Incorporation of Trifluoromethyl Groups into Peptides via Amino Alcohol Intermediates
Abstract & Strategic Value
The incorporation of trifluoromethyl (
This guide details the synthesis and incorporation of
-
Transition State Mimics: The hydroxy-trifluoromethyl motif mimics the tetrahedral transition state of peptide bond hydrolysis, making them potent protease inhibitors.
-
Stable Scaffolds: They serve as precursors to trifluoromethyl ketones (TFMKs) or can be retained as hydrolytically stable statine analogs.
Key Technical Challenge
Direct solid-phase peptide synthesis (SPPS) using trifluoromethylated amino acids is often plagued by low coupling yields. The strong electron-withdrawing nature of the
Synthetic Workflow Overview
The most robust route to enantiopure Tfm-amino alcohols begins with the "Chiral Pool"—standard L-amino acids. The pathway involves conversion to a Weinreb amide, reduction to an amino aldehyde, and nucleophilic trifluoromethylation.
Diagram 1: Synthetic Pathway & Logic Flow
Caption: Workflow for converting chiral amino acids into Tfm-amino alcohol building blocks. The red node highlights the aldehyde intermediate, which requires strict temperature control to prevent racemization.
Module 1: Synthesis of the -CF3 Amino Alcohol[1]
Mechanistic Insight
The core reaction utilizes the Ruppert-Prakash reagent (trifluoromethyltrimethylsilane,
Stereochemistry: The addition to
Protocol A: Preparation of the Building Block
Reagents:
-
N-Boc-Amino Acid Weinreb Amide (prepared via standard EDC/HOBt coupling with N,O-dimethylhydroxylamine).
- (Lithium Aluminum Hydride) or DIBAL-H.
- (Ruppert-Prakash Reagent).[1]
-
TBAF (Tetrabutylammonium fluoride) or CsF.
Step-by-Step Methodology:
-
Reduction to Amino Aldehyde (Strict Cold Chain):
-
Dissolve N-Boc-Weinreb amide (1.0 equiv) in anhydrous THF. Cool to -78°C .
-
Add
(1.2 equiv) dropwise. Stir for 30 mins at -78°C. -
Critical: Do not allow to warm up. Aldehydes with
-chiral centers racemize rapidly at RT. -
Quench with saturated
at -78°C. Extract with cold ether. -
Stop Point: Use the crude aldehyde immediately in the next step. Do not store.
-
-
Nucleophilic Trifluoromethylation:
-
Resuspend the crude aldehyde in anhydrous THF (0.1 M) containing
(1.5 equiv). Cool to 0°C . -
Add catalytic TBAF (0.1 equiv) or solid CsF. The reaction typically initiates with a slight exotherm.
-
Monitor by TLC (or
NMR). The product is a silyl ether. -
Hydrolysis: Add 1N HCl to cleave the O-TMS group and remove the Boc group (if global deprotection is desired) or mild acid for selective O-TMS cleavage. Note: For peptide synthesis, we usually swap Boc for Fmoc or keep Boc if using solution phase.
-
-
Purification:
-
The reaction yields a mixture of anti (major) and syn (minor) diastereomers.
-
Separate via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).
-
Validation: Confirm diastereomeric ratio (dr) using
NMR. The signals for diastereomers are typically separated by 0.2–0.5 ppm.
-
Module 2: Peptide Incorporation (The Dipeptide Strategy)
The Problem: The amine of the resulting Tfm-amino alcohol is sterically hindered by the bulky
The Solution: Synthesize a Dipeptide Building Block in solution using high-efficiency activation, then couple this entire block to the resin.
Protocol B: Solution Phase Dipeptide Synthesis
Reagents:
- -Amino Alcohol (free amine form).
-
Fmoc-Amino Acid-OH (The next residue in the sequence).
-
Coupling Agent: HATU (preferred) or BTC (Bis(trichloromethyl)carbonate) for acid chloride generation.
Methodology:
-
Activation:
-
Dissolve Fmoc-AA-OH (1.2 equiv) and HATU (1.2 equiv) in DMF. Add DIPEA (2.5 equiv).
-
Stir for 5 minutes to form the activated ester.
-
-
Coupling:
-
Add the
-Amino Alcohol (1.0 equiv). -
Stir at room temperature for 12–24 hours.
-
Expert Tip: If conversion is low (<50%), switch to the Acid Chloride method : Convert Fmoc-AA-OH to Fmoc-AA-Cl using BTC/Collidine, then react with the amino alcohol.
-
-
Hydroxyl Protection (Optional but Recommended):
-
If the peptide sequence is long (>10 residues), the secondary hydroxyl of the Tfm-group can interfere with subsequent couplings.
-
Protect the -OH as a TBDMS ether (TBDMS-Cl, Imidazole, DMF). This can be removed later with TBAF.
-
-
SPPS Incorporation:
-
The resulting Fmoc-AA-TfmAA(OTBS)-OH is now a standard building block.
-
Load onto resin using standard protocols (3 equiv AA, 3 equiv DIC/Oxyma).
-
Quantitative Data Summary
| Parameter | Standard Peptide | Tfm-Peptide (Amino Alcohol) | Impact |
| pKa (Amine) | ~8.0 - 9.0 | ~5.5 - 6.5 | Reduced basicity; improved membrane permeability. |
| Proteolytic Stability | Low (Minutes/Hours) | High (Hours/Days) | |
| Lipophilicity (LogP) | Variable | Increased (+0.8 to +1.2 units) | Better blood-brain barrier penetration. |
| Coupling Efficiency | >99% (Standard) | <20% (Direct SPPS to Tfm-amine) | Requires Dipeptide Strategy (see Module 2). |
References
-
Pytkowicz, J., et al. (2016).[2] "Synthesis of protected enantiopure (R) and (S)-α-trifluoromethylalanine containing dipeptide building blocks ready to use for solid phase peptide synthesis." Amino Acids. [Link][2][3]
-
Prakash, G. K. S., et al. (2014).[4] "Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy." Journal of the American Chemical Society. [Link]
-
Koksch, B., et al. (1996).[5] "Peptide modification by incorporation of α-trifluoromethyl substituted amino acids."[2][5][6][7] Amino Acids. [Link]
-
Sudarikov, D. V., et al. (2022).[8] "Synthesis of Trifluoromethylated Monoterpene Amino Alcohols." Molecules. [Link][9][1][3][5][8][10]
-
Ichiishi, N., et al. (2018).[11] "Protecting group free radical C–H trifluoromethylation of peptides." Chemical Science. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of protected enantiopure (R) and (S)-α-trifluoromethylalanine containing dipeptide building blocks ready to use for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01442K [pubs.rsc.org]
- 4. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide modification by incorporation ofα-trifluoromethyl substituted amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide modification by introduction ofα-trifluoromethyl substituted amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing racemization of (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol during reaction
Technical Support Center: Chiral Integrity Assurance Subject: Troubleshooting Racemization in (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol Ticket ID: #RAC-CF3-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary: The "CF3 Effect"
You are encountering a stability issue that is chemically distinct from standard phenylglycinol handling. While unsubstituted phenylglycinol is relatively configurationally stable, your molecule contains a 4-trifluoromethyl (CF3) group.
The Root Cause: The trifluoromethyl group is a strong electron-withdrawing group (EWG) (
-
Consequence 1: The threshold for base-catalyzed deprotonation is lowered.
-
Consequence 2: Any intermediate carbocation (e.g., during acid-catalyzed substitution) or oxazoline intermediate is electronically destabilized but kinetically accessible if the hydroxyl is activated.
This guide provides a self-validating workflow to isolate and eliminate the racemization vector.
Part 1: Diagnostic Hub (Triage)
Before altering your synthesis, determine exactly where the optical purity is eroding. Do not assume it is the reaction itself; workup and analysis are common culprits.
Step 1: The "Stop-Flow" Analysis
Isolate the stage of failure by taking aliquots at three critical checkpoints.
| Checkpoint | Action | Risk Factor |
| A. Reaction Completion | Quench a small aliquot immediately into cold buffer. Analyze via Chiral HPLC. | If low ee% here: Reaction Conditions are too harsh (Base/Temp). |
| B. Post-Workup | Analyze after extraction/washing but before drying/concentration. | If low ee% here: pH swing during extraction caused racemization. |
| C. Isolation/Drying | Analyze after rotovap or vacuum drying. | If low ee% here: Thermal stress or concentration of trace acids/bases. |
Step 2: Analytical Validation (Self-Check)
-
Issue: Are you using a derivatizing agent (e.g., Mosher's acid chloride) to measure ee?
-
Warning: The reaction with Mosher's acid chloride itself can induce racemization in this specific substrate due to the high acidity of the benzylic proton during the acylation step.
-
Solution: Use direct Chiral HPLC (e.g., Chiralpak AD-H or OD-H) with non-acidic mobile phases (Hexane/IPA/DEA).
Part 2: Mechanistic Failure Modes
Understanding the mechanism is the only way to prevent recurrence. We visualize the two primary pathways below.
Visual 1: Racemization Pathways
Caption: Figure 1. Dual-pathway racemization risk. The p-CF3 group stabilizes the carbanion in Pathway A, while N-acylation facilitates Pathway B.
Part 3: Troubleshooting & Validated Protocols
Scenario A: You are performing N-Alkylation or Reductive Amination
The Problem: Standard reductive amination uses slightly acidic conditions (pH 5-6) or Lewis acids. With the p-CF3 group, the amine is less basic, requiring stronger forcing conditions, which triggers the Retro-Henry or Retro-Aldol type equilibrium, transiently breaking the C-C bond.
The Fix:
-
Avoid Aldehydes if possible: Use alkyl halides with a non-nucleophilic base.
-
Base Selection: Switch from TEA/DIPEA to 2,6-Lutidine or TMP (2,4,6-Trimethylpyridine) . These bases are sterically hindered and less likely to abstract the benzylic proton.
-
Temperature: Maintain reaction temperature
.
Scenario B: You are Protecting the Nitrogen (Amide/Carbamate Formation)
The Problem: Reaction with acid chlorides (R-COCl) or anhydrides often generates HCl or carboxylic acid byproducts. In the presence of the adjacent -OH group, this forms a 2-Oxazoline intermediate (See Figure 1, Pathway B). Opening this ring leads to inversion or racemization.
Validated Protocol: Safe N-Boc Protection This protocol minimizes oxazoline formation by avoiding acidic byproducts.
-
Solvent: THF or Dichloromethane (Anhydrous).
-
Reagent:
(0.98 equiv). Do not use excess initially. -
Base: Aqueous
(Biphasic Schotten-Baumann conditions) is safer than organic bases because the benzylic proton is less liable to deprotonation in the aqueous phase compared to organic phase ion-pairs.-
Alternative: If anhydrous conditions are required, use no base (thermal) or catalytic DMAP only if strictly necessary.
-
-
Temperature:
. Do not heat.
Scenario C: You are Activating the Alcohol (Mesylation/Tosylation)
The Problem: Attempting to convert the -OH to a leaving group (OMs/OTs) almost invariably causes cyclization to the aziridine or oxazoline if the amine is not heavily deactivated.
The Fix:
-
You must protect the amine with a bis-protecting group (e.g., N,N-dibenzyl or Phthalimide) before activating the alcohol. A mono-carbamate (NH-Boc) is often insufficient to prevent intramolecular attack (cyclization) and subsequent racemization.
Part 4: Decision Tree for Process Optimization
Use this logic flow to determine your next experimental move.
Caption: Figure 2. Troubleshooting logic for identifying the source of stereochemical erosion.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use standard reductive amination (NaBH4/MeOH) with benzaldehyde? A: Proceed with extreme caution. The formation of the imine (Schiff base) significantly acidifies the benzylic proton. The combination of an imine and the p-CF3 group creates a "perfect storm" for tautomerization to the enamine, which destroys chirality.
-
Recommendation: Use Ti(OiPr)4 as a Lewis acid and NaBH(OAc)3 at low temperature (-20°C) to speed up reduction relative to tautomerization.
Q: I see a 50:50 mixture after leaving the reaction overnight. Is it time-dependent? A: Yes. This indicates a thermodynamic equilibrium. The p-CF3 substituted carbanion/enolate is stable enough to equilibrate. You must stop the reaction at partial conversion or optimize kinetics to finish before equilibration occurs.
Q: How do I store the starting material? A: Store as the HCl or Tartrate salt . The free base is liable to absorb CO2 (forming carbamates) or slowly racemize if traces of moisture/base are present. The salt form "locks" the nitrogen lone pair, preventing both oxazoline formation and base-catalyzed mechanisms.
References
-
Mechanisms of Amino Acid/Alcohol Racemization
-
Base Selection to Prevent Racemization
-
Title: Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.[4]
- Source:Luxembourg Bio Technologies / Elsevier (2017).
-
-
pKa and Electronic Effects
-
Oxazoline Formation
Sources
- 1. In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Guide: 1H NMR Characterization of (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol
Executive Summary
(R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol (CAS: 1213032-82-6) is a critical chiral building block, often employed in the synthesis of adrenergic receptor agonists and other CNS-active agents. Its structural integrity hinges on two features: the para-trifluoromethylphenyl moiety and the chiral amino-alcohol motif.
This guide compares the three primary NMR methodologies for characterizing this molecule. Unlike simple achiral alcohols, the vicinal amino-alcohol core creates a complex spin system heavily influenced by solvent choice. We provide experimental protocols to distinguish the ABX aliphatic system and the AA'BB' aromatic system , ensuring unambiguous structural assignment.
The Core Challenge: Solvent-Dependent Conformational Analysis
The choice of solvent is not merely about solubility; it dictates the observability of exchangeable protons and the resolution of the diastereotopic methylene protons.
| Feature | Method A: CDCl₃ | Method B: DMSO-d₆ (Recommended) | Method C: MeOD-d₄ |
| Backbone Resolution | Moderate | High | High |
| Labile Protons (-OH, -NH₂) | Broad/Invisible | Sharp/Coupled | Exchanged (Invisible) |
| Aromatic Region | Compressed | Distinct | Distinct |
| Primary Use Case | Quick purity check | Full structural elucidation | Simplified backbone analysis |
Structural Analysis & Spin System Logic
Before analyzing the spectrum, we must deconstruct the spin systems. The molecule consists of two distinct magnetic environments that function semi-independently.
The Aromatic AA'BB' System
The para-trifluoromethyl group is strongly electron-withdrawing. This desymmetry creates a classic second-order AA'BB' system (often approximating two doublets), significantly deshielded compared to a standard phenyl ring.
-
Expectation: Two "doublets" (roofing effect likely) in the 7.4 – 7.8 ppm range.
The Aliphatic ABX System
The chiral center (
-
Expectation:
- (Methine): One doublet of doublets (dd).
- (Methylene): Two distinct signals (dd), often requiring high field strength to resolve fully.
Visualization of Spin Logic
The following diagram illustrates the coupling pathways that define the spectrum.
Figure 1: Spin system connectivity showing the ABX core and exchangeable proton couplings.
Comparative Experimental Data
The following data represents the expected chemical shifts and coupling constants based on high-field (400 MHz+) analysis of 2-amino-2-arylethanol derivatives [1, 2].
Scenario 1: The "Gold Standard" (DMSO-d₆)
Why use this? DMSO inhibits proton exchange, allowing you to see the OH triplet and NH2 broad singlet. This proves the molecule is an amino alcohol and not an imine or ether.
Spectral Data Table (DMSO-d₆)
| Position | Type | Shift (δ ppm) | Multiplicity | Coupling ( | Interpretation |
| Ar-H (ortho to CF3) | CH | 7.65 - 7.70 | d (AA'BB') | ~8.0 | Deshielded by CF3 |
| Ar-H (meta to CF3) | CH | 7.50 - 7.55 | d (AA'BB') | ~8.0 | Ortho to chiral center |
| -OH | OH | 4.80 - 5.00 | t | ~5.5 | Crucial Proof of Alcohol |
| Methine ( | CH | 3.95 - 4.05 | m (approx q) | - | Chiral Center |
| Methylene ( | CH₂ | 3.40 - 3.50 | ddd | 10.5 (gem), 5.5 (vic) | Diastereotopic |
| Methylene ( | CH₂ | 3.30 - 3.40 | ddd | 10.5 (gem), 6.5 (vic) | Diastereotopic |
| -NH₂ | NH₂ | 1.80 - 2.50 | br s | - | Broad due to quadrupole |
Scenario 2: The "Backbone Check" (MeOD-d₄)
Why use this? If the aliphatic region is crowded, MeOD exchanges the OH and NH protons with deuterium (
Key Difference:
-
The signal at ~4.9 ppm (OH) disappears.
-
The signal at ~2.0 ppm (NH2) disappears (replaced by HDO peak ~4.8 ppm).
-
The Methylene (
) signals become sharper doublets of doublets (no coupling to OH).
Detailed Experimental Protocols
To ensure reproducibility, follow these specific preparation steps.
Protocol A: High-Resolution Structural Validation (DMSO-d₆)
Use this for publication-quality characterization.
-
Sample Mass: Weigh 5–10 mg of (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol.
-
Solvent: Use 0.6 mL of anhydrous DMSO-d₆ (99.9% D).
-
Critical Step: If the DMSO is "wet" (contains water), the OH proton will exchange and appear as a broad singlet or merge with the water peak at 3.33 ppm. Use an ampoule or dry over molecular sieves.
-
-
Preparation: Dissolve completely. Do not heat above 40°C to avoid accelerated proton exchange.
-
Acquisition:
-
Scans: 16–32.
-
Relaxation Delay (D1): Set to ≥ 5 seconds to allow full relaxation of aromatic protons for accurate integration.
-
Apodization: 0.3 Hz line broadening.
-
Protocol B: Rapid Purity Screening (CDCl₃)
Use this for routine reaction monitoring.
-
Sample Mass: 10 mg.
-
Solvent: 0.6 mL CDCl₃.
-
Note: The amine and alcohol protons will likely drift or broaden significantly depending on concentration and water content.
-
Warning: The chemical shifts of the ABX system will differ by ~0.5 ppm compared to DMSO (Solvent Induced Shift) [3].
Advanced Verification: 19F NMR
While 1H NMR provides structural connectivity, 19F NMR is the superior method for quantifying purity and detecting fluorinated impurities.
-
Signal: A single sharp singlet.
-
Shift: Approximately -62.5 ppm (referenced to CFCl3) or -60 to -63 ppm range depending on internal referencing [4].
-
Advantage: No background interference. Integration of this peak against an internal standard (e.g., trifluorotoluene) provides exact wt% purity.
Decision Matrix: Which Method to Choose?
Use the following logic flow to select the appropriate experimental setup for your specific data needs.
Figure 2: Experimental decision matrix for optimal solvent selection.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][2][3] (Standard text for ABX systems).
-
Abraham, R. J., et al. (2006).[4][3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link[4]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier. (Detailed analysis of pulse sequences and solvent effects).
-
Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." John Wiley & Sons.[1][2][3][5] (Reference for Ar-CF3 shifts).
Sources
- 1. 2-Amino-2-phenylethan-1-ol | C8H11NO | CID 134797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-2-phenylethanol | C8H11NO | CID 92466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. modgraph.co.uk [modgraph.co.uk]
A Comparative Guide to Determining the Enantiomeric Excess of (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of ensuring stereochemical purity, which directly impacts therapeutic efficacy and safety. The subject of this guide, (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol, is a chiral amino alcohol of significant interest as a building block for advanced pharmaceutical intermediates. Its stereoisomeric purity is paramount, necessitating robust and reliable analytical methodologies for its quantification.
This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer comparative data to empower researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific analytical challenges.
The Gold Standard: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) stands as the most widely employed and often regulatory-preferred method for the enantiomeric separation of chiral compounds.[1] The technique relies on a chiral stationary phase (CSP) that creates a transient diastereomeric interaction with the enantiomers, leading to differential retention times and, consequently, their separation.[1] For amino alcohols such as our target molecule, polysaccharide-based CSPs, particularly those derived from derivatized cellulose or amylose, have demonstrated broad applicability and excellent resolving power.[2][3]
The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation. The trifluoromethylphenyl group and the amino alcohol functionality of the target molecule will engage in a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions with the chiral stationary phase.
Experimental Protocol: Chiral HPLC
Objective: To determine the enantiomeric excess of (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol using chiral HPLC.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: Polysaccharide-based column (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm).
Reagents:
-
Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (DEA) (optional, for basic compounds)
-
(R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol sample
-
Racemic 2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Hexane:Isopropanol (90:10, v/v). For basic analytes that may exhibit poor peak shape, 0.1% (v/v) of diethylamine can be added to the mobile phase.[3] Degas the mobile phase before use.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Standard Preparation: Prepare a solution of the racemic standard at the same concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers and to confirm baseline separation (Resolution (Rs) ≥ 1.5).
-
Inject the sample solution.
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times obtained from the racemic standard.
-
-
Calculation of Enantiomeric Excess (ee):
-
Integrate the peak areas of the (R) and (S) enantiomers.
-
Calculate the ee using the formula: ee (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100
-
High-Resolution Analysis for Volatile Derivatives: Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable enantiomers.[4] For non-volatile compounds like amino alcohols, derivatization of the polar functional groups (amine and hydroxyl) is a prerequisite to increase their volatility and improve chromatographic performance.[5] This indirect approach involves reacting the enantiomeric mixture with an achiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column, or more commonly, derivatizing with an achiral reagent to produce volatile enantiomers that are then separated on a chiral GC column.[6]
For 2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol, a two-step derivatization is typically employed: esterification of the hydroxyl group and acylation of the amino group.[5]
Experimental Protocol: Chiral GC
Objective: To determine the enantiomeric excess of (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol via chiral GC after derivatization.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Capillary Column (e.g., CHIRALDEX® G-TA, 30 m x 0.25 mm x 0.12 µm).
Reagents:
-
(R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol sample
-
Racemic 2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol standard
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous Methanol
-
Acetyl Chloride
Procedure:
-
Derivatization (Two-Step):
-
Esterification of the hydroxyl group: To 1 mg of the sample in a vial, add 1 mL of anhydrous methanol and 100 µL of acetyl chloride. Cap the vial and heat at 60 °C for 30 minutes. Evaporate the solvent under a stream of nitrogen.
-
Acylation of the amino group: To the dried residue, add 1 mL of anhydrous DCM and 100 µL of TFAA. Cap the vial and heat at 60 °C for 20 minutes. Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., ethyl acetate) for GC analysis.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 200 °C at 5 °C/min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Analysis:
-
Inject the derivatized racemic standard to identify the retention times of the two enantiomers.
-
Inject the derivatized sample.
-
-
Calculation of Enantiomeric Excess (ee):
-
Calculate the ee based on the integrated peak areas as described for the HPLC method.
-
Structural Elucidation and Quantification: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a powerful, non-separative method for determining enantiomeric excess.[7] Since enantiomers are indistinguishable in an achiral solvent, a chiral environment must be created in the NMR tube. This is achieved by using either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[8]
For our target molecule, the presence of a trifluoromethyl (-CF3) group makes ¹⁹F NMR a particularly attractive option due to its high sensitivity and the large chemical shift dispersion.[7]
Method 1: Chiral Derivatizing Agent (Mosher's Acid)
The use of a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), is a classic and reliable method.[9] The enantiomers of the amino alcohol react with an enantiomerically pure form of Mosher's acid chloride to form diastereomeric esters and amides. These diastereomers exhibit distinct signals in the ¹H and ¹⁹F NMR spectra, allowing for the determination of their ratio through integration.[9]
Experimental Protocol: NMR with Mosher's Acid
Objective: To determine the ee of (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol using ¹⁹F NMR after derivatization with Mosher's acid chloride.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz) with a fluorine probe.
Reagents:
-
(R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol sample
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
Anhydrous deuterated chloroform (CDCl₃)
-
Anhydrous pyridine
Procedure:
-
Derivatization: In a clean, dry NMR tube, dissolve approximately 5 mg of the sample in 0.5 mL of CDCl₃. Add a small excess (1.1 equivalents) of (R)-Mosher's acid chloride and a few drops of anhydrous pyridine to catalyze the reaction and scavenge the HCl byproduct.
-
Reaction: Cap the NMR tube and allow the reaction to proceed at room temperature for at least 2 hours, or until completion is confirmed by TLC or ¹H NMR.
-
NMR Analysis:
-
Acquire a ¹⁹F NMR spectrum of the reaction mixture.
-
Two distinct signals (or sets of signals) corresponding to the trifluoromethyl groups of the two diastereomeric products should be observed.
-
-
Calculation of Enantiomeric Excess (ee):
-
Integrate the signals for each diastereomer.
-
Calculate the ee based on the ratio of the integrals.
-
Comparison of Methods
| Feature | Chiral HPLC | Chiral GC | NMR Spectroscopy |
| Principle | Direct separation on a chiral stationary phase | Separation of volatile derivatives on a chiral column | Formation of diastereomers with distinct NMR signals |
| Sample Preparation | Simple dissolution | Chemical derivatization required | Chemical derivatization or addition of a solvating agent |
| Sensitivity | High | Very High | Moderate to High |
| Accuracy & Precision | Excellent | Excellent | Good to Excellent |
| Throughput | Moderate | Moderate to High | High |
| Development Time | Can be time-consuming | Method development can be complex | Relatively fast |
| Instrumentation | Standard HPLC with UV detector | GC with FID or MS | NMR spectrometer |
| Key Advantage | "Gold standard", widely accepted | Excellent for volatile compounds | Non-separative, provides structural information |
| Key Limitation | Column cost, method development | Requires derivatization, analyte must be thermally stable | Lower sensitivity for minor enantiomers |
Conclusion
The determination of the enantiomeric excess of (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol can be reliably achieved through several analytical techniques. Chiral HPLC is the most established and versatile method, providing excellent accuracy and precision. Chiral GC, while requiring a derivatization step, offers very high sensitivity and resolution for the resulting volatile derivatives. NMR spectroscopy, particularly ¹⁹F NMR in conjunction with a chiral derivatizing agent like Mosher's acid, provides a rapid and non-separative approach that is highly valuable for reaction monitoring and structural confirmation.
The choice of the optimal method will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, available instrumentation, and the stage of the research or development process. For routine quality control, a validated chiral HPLC method is often preferred. For high-throughput screening or when structural confirmation is needed, NMR spectroscopy can be an excellent choice. Chiral GC remains a valuable tool, especially when high sensitivity is paramount. By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the most appropriate method for the robust and accurate determination of the enantiomeric purity of this important chiral building block.
References
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). Semantic Scholar.
- Chiral HPLC Separ
- Proline Derivatization and Enantioresolution by Chiral GC. Sigma-Aldrich.
- Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chrom
- Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. (2025). Benchchem.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022).
- Chiral Analysis by NMR Spectroscopy: Chiral Solv
- A Strategy for Developing HPLC Methods for Chiral Drugs. (2020).
- Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. (2016).
- Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.
- Efficient method development for chiral separ
- CHIRAL Handbook. BGB Analytik.
- Mosher ester deriv
- Synthesis of heterocyclic analogues of Mosher's acid. ChemRxiv.
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC.
- ¹⁹F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. (2023). Analyst (RSC Publishing).
- Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. (2022). Letters in Applied NanoBioScience.
- A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2025).
- Amino Acid and Peptide Chiral Separ
- Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Deriv
- A Guide to the Analysis of Chiral Compounds by GC.
- Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. PMC - NIH.
- Application Note: Analytical Methods for Determining Enantiomeric Purity of Drugs. (2025). Benchchem.
- Enantiomeric separation of amino acids and nonprotein amino acids using a particle-loaded monolithic column. Stanford University.
Sources
- 1. researchgate.net [researchgate.net]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. gcms.cz [gcms.cz]
- 5. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 6. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Optical Rotation & Characterization of (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol
This guide provides an in-depth technical analysis of (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol , a critical chiral building block in medicinal chemistry. It addresses the specific optical rotation values, experimental protocols for determination, and synthesis pathways, emphasizing the practical requirements for drug development professionals.
Executive Summary & Compound Profile
(R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol is a high-value chiral amino alcohol intermediate used in the synthesis of pharmaceutical agents, particularly those targeting adrenergic receptors and enzyme inhibitors where the trifluoromethyl group enhances metabolic stability and lipophilicity.
Chemical Identity
| Parameter | Details |
| Chemical Name | (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol |
| CAS Number | 306281-86-7 |
| Enantiomer | (R)-Enantiomer |
| Molecular Formula | |
| Molecular Weight | 205.18 g/mol |
| Structure | Phenylglycinol derivative with a para-trifluoromethyl substituent |
Optical Rotation Analysis
Specific Optical Rotation Values ( )
The specific optical rotation is a critical quality attribute (CQA) for this intermediate. While batch-specific values vary based on solvent, temperature, and salt form, the following data provides the authoritative reference range.
Important Note on Sign Convention: Based on the structural analogy to the parent compound (R)-Phenylglycinol (which is levorotatory), the (R)-enantiomer of the 4-trifluoromethyl derivative typically exhibits a negative (-) specific rotation in alcoholic solvents.
| Compound | Configuration | Specific Rotation ( | Conditions | Ref. |
| (R)-4- | (R) | Expected: Negative (-) | [Inferred*] | |
| (R)-Phenylglycinol (Parent) | (R) | [1] | ||
| (S)-Phenylglycinol (Enantiomer) | (S) | [1] | ||
| (R)-2-Amino-1-phenylethanol | (R) | [2] |
*Note: The electron-withdrawing trifluoromethyl group affects the magnitude but rarely inverts the sign of rotation for the phenylglycinol scaffold in polar protic solvents. Always verify with a Certificate of Analysis (CoA) for the specific lot.
Solvent and pH Effects
The optical rotation of amino alcohols is highly sensitive to the environment:
-
Free Base vs. Salt: The hydrochloride salt often shows a different magnitude and potentially opposite sign compared to the free base due to protonation of the amine (
). -
Solvent Polarity: Values in Methanol (MeOH) and Ethanol (EtOH) are standard. Non-polar solvents may induce aggregation (H-bonding), distorting the value.
Experimental Protocol: Determination of Optical Rotation
To ensure data integrity (ALCOA+ principles), follow this self-validating protocol.
Materials
-
Analyte: (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol (>98% purity).
-
Solvent: HPLC-grade Methanol (dried).
-
Instrument: Digital Polarimeter (Sodium D-line, 589 nm).
Workflow
-
Blank Correction: Fill the 1 dm (100 mm) polarimeter cell with pure methanol. Measure at
. Ensure reading isngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> . -
Sample Preparation:
-
Weigh exactly
mg of the substance. -
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol (Concentration
g/100 mL).
-
-
Equilibration: Rinse the cell twice with the sample solution. Fill ensuring no bubbles. Thermostat to
. -
Measurement: Record 5 consecutive readings. Calculate the mean observed rotation (
). -
Calculation:
Where is path length in dm (usually 1), and is concentration in g/100 mL.
Synthesis and Chiral Resolution Pathways[4][5][6]
Obtaining the enantiopure (R)-isomer typically involves one of three high-fidelity pathways. The choice depends on scale and cost constraints.
Pathway A: Enzymatic Kinetic Resolution (Green Chemistry)
Uses lipases (e.g., Candida antarctica Lipase B, CAL-B) to selectively acylate the (S)-enantiomer, leaving the (R)-amine or alcohol untouched.
Pathway B: Chemical Resolution via Diastereomeric Salts
Classical resolution using chiral acids.
-
Resolving Agent: (S)-(+)-Mandelic acid or (+)-Tartaric acid.
-
Mechanism: Formation of diastereomeric salts with different solubilities.
-
Target: The (R)-amine salt precipitates (or remains in solution) depending on the specific acid used.
Pathway C: Asymmetric Reduction (Synthetic)
Reduction of the corresponding amino acid or ketone precursors.
-
Precursor: (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid.
-
Reagent:
or in THF. -
Outcome: Retention of configuration (Amino Acid
Amino Alcohol ).
Visualization of Resolution Workflows
Figure 1: Comparison of Enzymatic and Chemical Resolution Pathways for isolating the (R)-enantiomer.
Comparative Analysis of Alternatives
When selecting a chiral building block, researchers often compare the target with its non-fluorinated analog or the opposite enantiomer.
| Feature | (R)-4- | (R)-Phenylglycinol (Reference) | (S)-4- |
| CAS | 306281-86-7 | 56613-80-0 | 287394-20-1 |
| Lipophilicity (LogP) | High (~1.8) | Low (~0.6) | High (~1.8) |
| Metabolic Stability | Enhanced (C-F bond) | Moderate | Enhanced |
| Electronic Effect | Electron Withdrawing ( | Neutral | Electron Withdrawing |
| Primary Use | Kinase inhibitors, GPCR ligands | General chiral aux. | Alternate stereochem.[1] |
Why Choose the Trifluoromethyl Variant?
The
References
-
Sigma-Aldrich. (R)-(-)-2-Phenylglycinol Product Specification. Link
-
Chem-Impex International. (R)-(-)-2-Amino-1-phenylethanol Optical Rotation Data. Link
-
BenchChem. Application Notes for Chiral Resolution of Amino Alcohols. Link
-
PubChem. 2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol Compound Summary. Link
Sources
IR spectroscopy peaks for (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol characterization
An In-Depth Guide to the Infrared (IR) Spectroscopic Characterization of (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol
In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring safety, efficacy, and quality. For chiral molecules such as (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol, a key intermediate in the synthesis of various pharmaceuticals, unambiguous structural confirmation is paramount. Infrared (IR) spectroscopy serves as a rapid, reliable, and non-destructive technique for verifying the presence of key functional groups, providing a unique molecular "fingerprint."
This guide provides a comprehensive analysis of the expected IR absorption peaks for (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol. It is designed for researchers, scientists, and drug development professionals, offering not just a list of peaks but also the rationale behind their appearance and a robust protocol for data acquisition. We will delve into a comparative analysis to differentiate the target molecule from potential impurities and provide the experimental framework necessary for reproducible, high-quality data.
Theoretical IR Peak Analysis: Decoding the Molecular Vibrations
The structure of (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol contains several distinct functional groups, each with characteristic vibrational modes that absorb infrared radiation at specific frequencies.[1] Understanding these individual contributions is key to interpreting the full spectrum.
-
O-H and N-H Stretching Region (3600-3200 cm⁻¹): This high-frequency region is often the most revealing.
-
Alcohol O-H Stretch: Due to intermolecular hydrogen bonding, the hydroxyl (O-H) group will exhibit a strong and characteristically broad absorption band, typically centered around 3400-3300 cm⁻¹.[2][3] The broadness is a direct result of the varying strengths of hydrogen bonds within the sample matrix.[2]
-
Amine N-H Stretch: As a primary amine (R-NH₂), the molecule will display two distinct, sharper peaks superimposed on or near the broad O-H band.[4][5] These correspond to the asymmetric N-H stretching vibration (typically ~3380-3350 cm⁻¹) and the symmetric N-H stretching vibration (~3310-3280 cm⁻¹).[6][7] Their appearance is less intense and sharper than the O-H band, a key distinguishing feature.[4][8]
-
-
C-H Stretching Region (3100-2850 cm⁻¹): The boundary at 3000 cm⁻¹ is a useful landmark for differentiating carbon hybridization states.[9][10]
-
Aromatic C-H Stretch: The sp²-hybridized C-H bonds on the benzene ring will produce absorptions at frequencies slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[11][12] These are often of weak to medium intensity.
-
Aliphatic C-H Stretch: The sp³-hybridized C-H bonds of the ethanol backbone will absorb just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).[8][10]
-
-
Fingerprint Region (1700-650 cm⁻¹): This complex region contains a wealth of structural information from various stretching and bending vibrations.
-
N-H Bending (Scissoring): Primary amines show a characteristic bending vibration (scissoring) in the 1650-1580 cm⁻¹ range.[4][13] This can sometimes be mistaken for a C=C stretch, but its association with the N-H stretching peaks helps confirm its origin.
-
Aromatic C=C Stretching: The benzene ring exhibits a series of sharp, medium-intensity peaks from in-ring carbon-carbon double bond stretching, typically found around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[11][12]
-
C-F Stretching: The trifluoromethyl (-CF₃) group is a strong infrared absorber. It will produce very strong and intense bands in the 1400-1000 cm⁻¹ region.[14] Specifically, the symmetric and antisymmetric C-F stretching modes are prominent and can be complex, often appearing as multiple strong peaks.[15] A strong absorption around 1330 cm⁻¹ is often attributed to the C-CF₃ stretching mode.[15]
-
C-O Stretching: As a secondary alcohol, the molecule will feature a strong C-O stretching band between 1210 and 1100 cm⁻¹.[3] This peak is a reliable indicator of the alcohol functional group.
-
C-N Stretching: Aliphatic amines typically show a C-N stretching absorption in the 1250–1020 cm⁻¹ range.[4] This peak may overlap with the strong C-F and C-O absorptions.
-
Aromatic C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring can be inferred from strong bands in the 900-675 cm⁻¹ region.[11] For a para-disubstituted (1,4-disubstituted) ring, a strong peak is expected in the 860–800 cm⁻¹ range.[16]
-
Summary of Expected IR Absorption Peaks
The following table summarizes the critical diagnostic peaks for the characterization of (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity & Shape |
| Alcohol (-OH) | O-H Stretch | 3400 - 3300 | Strong, Broad |
| Primary Amine (-NH₂) | Asymmetric N-H Stretch | 3380 - 3350 | Medium, Sharp |
| Symmetric N-H Stretch | 3310 - 3280 | Medium, Sharp | |
| N-H Bend (Scissoring) | 1650 - 1580 | Medium to Strong | |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Weak to Medium |
| C=C Stretch | 1600 - 1400 | Medium, Sharp (multiple bands) | |
| C-H OOP Bend (para) | 860 - 800 | Strong | |
| Aliphatic Backbone | C-H Stretch | 2960 - 2850 | Medium |
| Trifluoromethyl (-CF₃) | C-F Stretches | 1400 - 1000 | Very Strong, Complex |
| Secondary Alcohol | C-O Stretch | 1210 - 1100 | Strong |
Visualizing Structure-Spectra Correlations
The following diagram illustrates the relationship between the molecular structure of (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol and its key IR active functional groups.
Sources
- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
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- 5. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
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- 15. ias.ac.in [ias.ac.in]
- 16. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Personal protective equipment for handling (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol
Executive Summary & Risk Context
The Molecule: (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol (CAS: 1213032-42-8) is not a generic reagent; it is a chiral pharmacophore.
The "Senior Scientist" Insight: As researchers, we often underestimate intermediates. However, this molecule possesses two critical structural features that dictate our safety protocol:
-
The Trifluoromethyl (-CF3) Group: This moiety significantly increases lipophilicity. While it enhances metabolic stability in drug candidates, it also facilitates the compound's permeation through biological membranes—including your skin.
-
The Amino-Alcohol Motif: This functionality is characteristically basic and capable of causing severe irritation or irreversible damage to mucous membranes and ocular tissue.
Operational Directive: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) surrogate until specific toxicology data proves otherwise. The protocol below is designed to prevent not just acute injury, but also sensitization and undetected systemic absorption.
Hazard Identification & Risk Assessment
We assume the GHS classification based on Structure-Activity Relationships (SAR) of analogous fluorinated phenethylamines.
| Hazard Class | GHS Code | Description | The "Why" (Mechanism) |
| Skin Irritation | H315 | Causes skin irritation | Basic amine reacts with skin lipids; CF3 enhances penetration. |
| Eye Damage | H319 | Causes serious eye irritation | High pH of the amine group can cause saponification of corneal tissues. |
| STOT - SE | H335 | May cause respiratory irritation | Fine particulates (dust) irritate the upper respiratory tract. |
| Acute Toxicity | H302/H312 | Harmful if swallowed/contact | Precautionary Assumption: Fluorinated analogs often exhibit higher systemic toxicity than non-fluorinated parents. |
PPE Selection Matrix
This matrix is non-negotiable for personnel handling >10 mg of substance.
A. Respiratory Protection
-
Standard Operation (Weighing < 1g): Work within a certified Chemical Fume Hood. No respirator required if sash is at proper height.
-
Spill Cleanup / Outside Hood: N95 or P100 Particulate Respirator .
-
Reasoning: The solid is likely a fluffy powder prone to static; airborne dust is the primary vector of exposure.
-
B. Hand Protection (The "Double-Glove" Rule)
-
Inner Glove: 4 mil Nitrile (Inspection White).
-
Outer Glove: 5-8 mil Nitrile (Textured Grip) or Silver Shield® (if dissolved in DCM/THF).
-
Protocol:
-
Don inner gloves. Inspect for micro-tears.
-
Tape inner glove cuff to lab coat sleeve (prevents wrist exposure).
-
Don outer gloves.
-
Why? Fluorinated compounds can permeate nitrile. The second layer provides a "sacrificial" barrier and allows you to strip the outer glove immediately upon contamination without exposing skin.
-
C. Ocular & Body Protection
-
Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the risk of basic dust entering from the side or solution splashing.
-
Body: Chemical-resistant Lab Coat (buttoned to neck). For operations >10g, wear a Tyvek® apron over the coat.
Visualization: PPE Decision Logic
The following diagram illustrates the decision-making process for PPE based on the scale of operation and physical state.
Figure 1: Decision logic for selecting appropriate PPE based on physical state and solvent compatibility. Note the escalation to laminate gloves for penetrating solvents.
Operational Protocol: Safe Handling & Weighing
Objective: Minimize static-induced dispersion of the solid.
-
Engineering Setup:
-
Verify Fume Hood face velocity (Target: 100 fpm).
-
Place an Ionizing Fan or Anti-static Gun inside the hood. Fluorinated solids are notorious for static charge; they will "jump" off spatulas.
-
-
Weighing Procedure:
-
Never weigh the bulk container outside the hood.
-
Tare your receiving vial.
-
Use a disposable anti-static weighing boat.
-
Technique: If the powder is clumpy, do not crush it in the open boat. Transfer to the vial first, then break clumps.
-
-
Doffing (Removal) Protocol:
-
Critical Step: Wash outer gloves with soap and water before removing them if you suspect contamination.
-
Remove outer gloves inside the hood. Dispose of them as solid hazardous waste.
-
Remove goggles.
-
Remove lab coat.
-
Remove inner gloves (peel from wrist inside-out).
-
Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).
-
Emergency Response & Disposal
Accidental Exposure[1]
-
Eye Contact: Flush immediately for 15 minutes .[1][2][3][4] The amine nature means damage continues until pH is neutralized. Hold eyelids open.
-
Skin Contact: Wash with soap and water.[5][3][4] Do not use alcohol or organic solvents to clean skin; this will drive the fluorinated compound deeper into the dermis.
Disposal Workflow
(R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol contains fluorine.[5][6] It cannot be incinerated in standard organic waste streams without damaging catalytic converters in incinerators (due to HF formation).
Figure 2: Waste segregation workflow ensuring halogenated compounds are separated from general organic streams.
References
-
Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: 1-[4-(Trifluoromethyl)phenyl]ethanol. Retrieved from .
-
National Institutes of Health (NIH). (2025). Chemical Safety Guide: Handling Fluorinated Compounds. Division of Occupational Health and Safety.[7] Retrieved from .
-
Cayman Chemical. (2025).[8] Safety Data Sheet: Fluorinated Amino Alcohols. Retrieved from .
-
BenchChem. (2025).[9] A Comparative Guide to the Safety and Handling of Modern Fluorinating Reagents. Retrieved from .
-
Sigma-Aldrich (MilliporeSigma). (2025). Product Safety: (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol. Retrieved from .[10]
Sources
- 1. msds.carboline.com [msds.carboline.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. msdspds.castrol.com [msdspds.castrol.com]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. aksci.com [aksci.com]
- 6. mdpi.com [mdpi.com]
- 7. ors.od.nih.gov [ors.od.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
